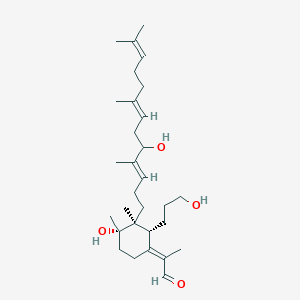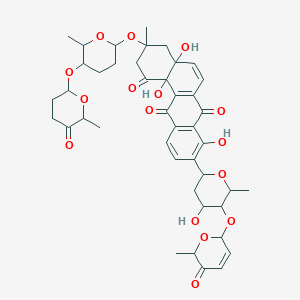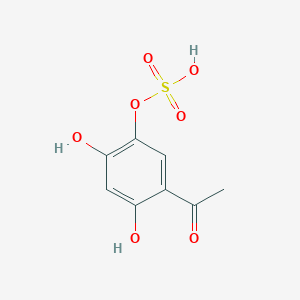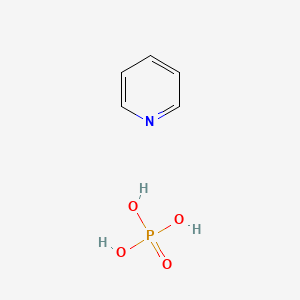
Cymbimicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cymbimicin A is a natural product found in Micromonospora with data available.
Aplicaciones Científicas De Investigación
Cyclophilin Binding and Novel Metabolites
Cymbimicin A, along with Cymbimicin B, represents a novel class of metabolites identified from the culture broth of a strain of Micromonospora sp. These compounds are noted for their ability to bind to cyclophilin A. Cymbimicin A exhibits a high affinity for cyclophilin A, which is sixfold lower compared to cyclosporin A, while Cymbimicin B shows a binding affinity approximately 100 times lower (Fehr et al., 1997).
Potential in Neuronal Apoptosis Inhibition
Studies have shown that drugs like mithramycin A and chromomycin A3, which share structural similarities with cyclophilin-binding compounds like Cymbimicin A, can be potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage. This suggests a potential research application of Cymbimicin A in neuroprotective therapies (Chatterjee et al., 2001).
Implications in Cancer Therapeutics
The study of leptomycin B, which inhibits CRM1/exportin 1, a protein similar in function to cyclophilin, indicates that Cymbimicin A may have applications in cancer therapeutics. By understanding the mechanisms of these compounds, researchers can explore novel treatment strategies for diseases like lung adenocarcinoma (Shao et al., 2011).
Exploring Bacteriocin Functions
Research into bacteriocins, which are ribosomally synthesized antimicrobial peptides, opens up potential applications for Cymbimicin A in antimicrobial and anticancer applications. The exploration of bacteriocins from various microorganisms, including Gram-positive bacteria like actinomycetes (the source of Cymbimicin A), could lead to the development of novel antibiotics and cancer therapies (Chikindas et al., 2018).
Propiedades
Nombre del producto |
Cymbimicin A |
|---|---|
Fórmula molecular |
C59H92N2O14 |
Peso molecular |
1053.4 g/mol |
Nombre IUPAC |
(6E,13E,15E)-16-[6-[(3E,5E)-6-(4,5-dihydroxy-5,6-dimethyloxan-3-yl)-3-methylhexa-3,5-dienyl]-4,6-dimethoxyoxan-2-yl]-10-ethyl-5,9,11-trihydroxy-3-methoxy-2,6,12-trimethyl-N-[3-methyl-1-[(4-methyl-2-oxo-5-phenyloxolan-3-yl)amino]-1-oxobutan-2-yl]hexadeca-6,13,15-trienamide |
InChI |
InChI=1S/C59H92N2O14/c1-14-46(52(64)38(6)22-18-19-26-44-31-45(70-11)33-59(72-13,75-44)30-29-36(4)21-20-25-43-34-73-41(9)58(10,69)54(43)65)47(62)28-27-37(5)48(63)32-49(71-12)39(7)55(66)60-50(35(2)3)56(67)61-51-40(8)53(74-57(51)68)42-23-16-15-17-24-42/h15-27,35,38-41,43-54,62-65,69H,14,28-34H2,1-13H3,(H,60,66)(H,61,67)/b22-18+,25-20+,26-19+,36-21+,37-27+ |
Clave InChI |
OTPHGOIPHMPUPP-IUECHDAESA-N |
SMILES isomérico |
CCC(C(C/C=C(\C)/C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC1C(C(OC1=O)C2=CC=CC=C2)C)OC)O)O)C(C(C)/C=C/C=C/C3CC(CC(O3)(CC/C(=C/C=C/C4COC(C(C4O)(C)O)C)/C)OC)OC)O |
SMILES canónico |
CCC(C(CC=C(C)C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC1C(C(OC1=O)C2=CC=CC=C2)C)OC)O)O)C(C(C)C=CC=CC3CC(CC(O3)(CCC(=CC=CC4COC(C(C4O)(C)O)C)C)OC)OC)O |
Sinónimos |
cymbimicin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-fluorophenyl)cyclohexyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B1250928.png)
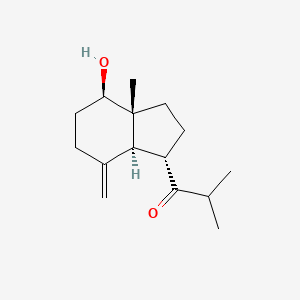
![[1-amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B1250933.png)
![(3R)-3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1250934.png)
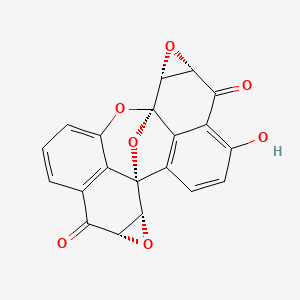

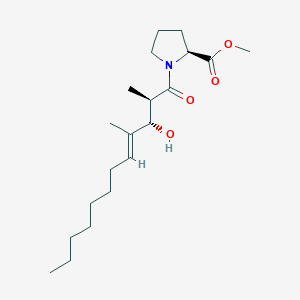
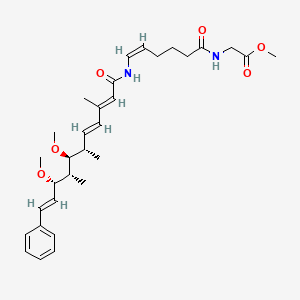
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]furan-3-carboxamide](/img/structure/B1250941.png)
